

# Technical Support Center: Overcoming Imazalil Resistance in Penicillium Species

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## Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1671291*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on **Imazalil** resistance in *Penicillium* species.

## Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of **Imazalil** resistance in *Penicillium* species?

A1: The most well-documented mechanism of **Imazalil** (IMZ) resistance in *Penicillium digitatum* is the overexpression of the sterol 14 $\alpha$ -demethylase gene, CYP51.[1][2][3] This overexpression is often caused by insertions of specific DNA elements in the promoter region of the CYP51A or CYP51B genes.[2][4] These insertions act as transcriptional enhancers, leading to increased production of the target enzyme and reducing the fungicide's effectiveness.[3][4] Other contributing factors can include the upregulation of efflux pumps, such as Major Facilitator Superfamily (MFS) transporters, which actively remove the fungicide from the fungal cell.[4][5][6][7]

Q2: How can I determine if my *Penicillium* isolate is resistant to **Imazalil**?

A2: You can determine the resistance level of your isolate by calculating the EC50 value, which is the effective concentration of **Imazalil** that inhibits 50% of mycelial growth.[1][2] This is typically done through in vitro sensitivity tests on fungicide-amended agar. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. Molecular methods, such as multiplex PCR, can also be used to identify known

resistance-associated genotypes, specifically the different insertions in the Cyp51 promoter region (R1, R2, and R3 resistance groups).[2]

Q3: Are there alternative fungicides or treatments for **Imazalil**-resistant *Penicillium* strains?

A3: Yes, several alternative treatments are being investigated. For **Imazalil**-resistant isolates, fungicides such as sodium ortho-phenylphenate (SOPP), pyrimethanil (PYR), and combinations like Philabuster® (**Imazalil** + Pyrimethanil) have shown curative control.[1][8] Other active ingredients being explored include fludioxonil (FLU) and azoxystrobin (AZO).[1] Additionally, non-chemical alternatives like essential oils (e.g., from *Melaleuca alternifolia* - Timorex Gold) and biological control agents (e.g., *Bacillus subtilis* - Serenade) have demonstrated efficacy in controlling resistant strains.[9][10] Combining **Imazalil** with heat and sodium bicarbonate has also been shown to improve decay control against resistant strains.[11]

Q4: What is the role of efflux pumps in multidrug resistance (MDR)?

A4: Efflux pumps, particularly MFS and ATP-binding cassette (ABC) transporters, play a crucial role in multidrug resistance by actively extruding a wide range of fungicides from the cell.[4][7][12] Overexpression of these transporter genes can lead to resistance to multiple, chemically unrelated fungicides.[13][14] Studies have shown that upregulation of specific MFS transporter genes is associated with MDR in *Penicillium expansum*.[14]

## Troubleshooting Guides

### Problem 1: Inconsistent EC50 values in fungicide sensitivity assays.

- Possible Cause 1: Inoculum variability. The age and concentration of the spore suspension can significantly impact growth rates.
  - Solution: Standardize your inoculum preparation. Always use freshly harvested spores and a hemocytometer or spectrophotometer to ensure a consistent spore concentration (e.g.,  $1 \times 10^6$  spores/mL) for each experiment.[1]
- Possible Cause 2: Uneven fungicide distribution in media. If the fungicide is not thoroughly mixed into the agar, you will get variable concentrations across your plates.

- Solution: Ensure the fungicide stock solution is fully dissolved in the appropriate solvent and add it to the molten agar when it has cooled to a temperature that prevents degradation of the compound but is still liquid enough for thorough mixing (e.g., 50-55°C). Vortex the agar mixture before pouring plates.
- Possible Cause 3: Instability of the fungicide. **Imazalil** may degrade under certain light or temperature conditions.
  - Solution: Prepare fresh fungicide stock solutions for each experiment and store them protected from light. Prepare fungicide-amended plates shortly before use.

## Problem 2: PCR amplification fails when trying to identify resistance genotypes.

- Possible Cause 1: Poor DNA quality. Contaminants from the fungal culture can inhibit PCR.
  - Solution: Use a reliable fungal DNA extraction kit that includes steps to remove polysaccharides and other inhibitors. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) before proceeding with PCR.
- Possible Cause 2: Incorrect primer design or annealing temperature. The primers may not be specific to the target region, or the annealing temperature may not be optimal.
  - Solution: Verify that your primer sequences match the published primers for detecting Cyp51 promoter insertions.[\[2\]](#) Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set and PCR machine.
- Possible Cause 3: Target region is absent. The isolate may have a novel resistance mechanism not involving the known Cyp51 promoter insertions.
  - Solution: If PCR consistently fails with validated primers, consider that your isolate may not belong to the R1, R2, or R3 resistance groups.[\[2\]](#) In this case, you may need to sequence the Cyp51 gene and its promoter region to identify novel mutations or insertions.

## Problem 3: Alternative fungicide treatment is ineffective in vivo (on fruit).

- Possible Cause 1: Poor fungicide application. The treatment may not be adequately covering the fruit surface or penetrating the wound site.
  - Solution: Ensure a uniform application method, such as a 30-second drench treatment.<sup>[9]</sup> For curative treatments, apply the fungicide after inoculation to mimic post-harvest conditions.<sup>[1]</sup> The formulation of the fungicide (e.g., in wax) can also impact its efficacy.<sup>[15]</sup>
- Possible Cause 2: High disease pressure. The inoculum load may be too high for the treatment to be effective.
  - Solution: Standardize the inoculation procedure, including the depth of the wound and the concentration of the spore suspension.<sup>[9]</sup><sup>[15]</sup>
- Possible Cause 3: Development of resistance to the alternative fungicide. While less common for newer chemistries, resistance can develop over time.
  - Solution: If an alternative fungicide that was previously effective is no longer working, perform in vitro sensitivity tests to determine the EC50 value of your isolate for this specific fungicide. This will help you monitor for shifts in sensitivity.

## Data Presentation

Table 1: In Vitro Efficacy of Alternative Treatments against an **Imazalil**-Resistant *Penicillium digitatum* Isolate

Treatment	Concentration	Control Percentage (%)
Imazalil (IMZ)	500 ppm	-
Serenade ( <i>Bacillus subtilis</i> )	7.5 mL/L	88
Timorex Gold ( <i>Melaleuca alternifolia</i> oil)	5 mL/L	61

Data adapted from Nuñez et al., 2023.[9]

Table 2: EC50 Values and Resistance Factors for *Penicillium digitatum* Isolates with Varying **Imazalil** Sensitivity

Isolate Category	EC50 Range (mg/mL)	Resistance (R) Factor Range
Sensitive	0.027 - 0.038	-
Low Resistant	-	19
Moderately Resistant	-	33.2
Resistant	-	50 - 57.6
Highly Resistant	-	70.7

Data adapted from Erasmus et al., 2015.[8]

## Experimental Protocols

### Protocol 1: Determination of EC50 Values for **Imazalil**

Objective: To determine the concentration of **Imazalil** that inhibits 50% of the mycelial growth of a *Penicillium* isolate.

Materials:

- *Penicillium* isolate(s) of interest and a known sensitive isolate.
- Potato Dextrose Agar (PDA).
- **Imazalil** (analytical grade).
- Appropriate solvent for **Imazalil** (e.g., acetone or ethanol).
- Sterile petri dishes (90 mm).
- Sterile distilled water.

- Hemocytometer or spectrophotometer.
- Incubator.

#### Methodology:

- Inoculum Preparation:
  - Grow the *Penicillium* isolates on PDA plates for 7-10 days to allow for sufficient sporulation.
  - Harvest conidia by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
  - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  - Adjust the spore suspension concentration to  $1 \times 10^6$  spores/mL using a hemocytometer. [\[1\]](#)
- Fungicide-Amended Media Preparation:
  - Prepare a stock solution of **Imazalil** in a suitable solvent.
  - Prepare PDA according to the manufacturer's instructions and autoclave.
  - Allow the PDA to cool to approximately 50-55°C in a water bath.
  - Add the appropriate volume of the **Imazalil** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL). [\[1\]](#) Ensure to include a control with only the solvent.
  - Thoroughly mix the amended PDA and pour into sterile petri dishes.
- Inoculation and Incubation:
  - Once the agar has solidified, place a 5 µL droplet of the standardized spore suspension in the center of each plate.

- Seal the plates with parafilm and incubate at 25°C in the dark.
- Data Collection and Analysis:
  - After 5-7 days of incubation, measure the diameter of the fungal colony in two perpendicular directions for each plate.
  - Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL).
  - Determine the EC50 value by performing a non-linear regression analysis of the percentage growth inhibition versus the log of the fungicide concentration.[\[1\]](#)

## Protocol 2: Multiplex PCR for Imazalil Resistance Genotyping

Objective: To identify the presence of known DNA insertions in the Cyp51 promoter region associated with **Imazalil** resistance.

Materials:

- Fungal DNA extracted from the *Penicillium* isolate.
- PCR primers specific for the different resistance genotypes (R1, R2, R3) and the wild-type.  
[\[2\]](#)
- Taq DNA polymerase and dNTPs.
- PCR thermocycler.
- Agarose gel electrophoresis equipment.
- DNA ladder.

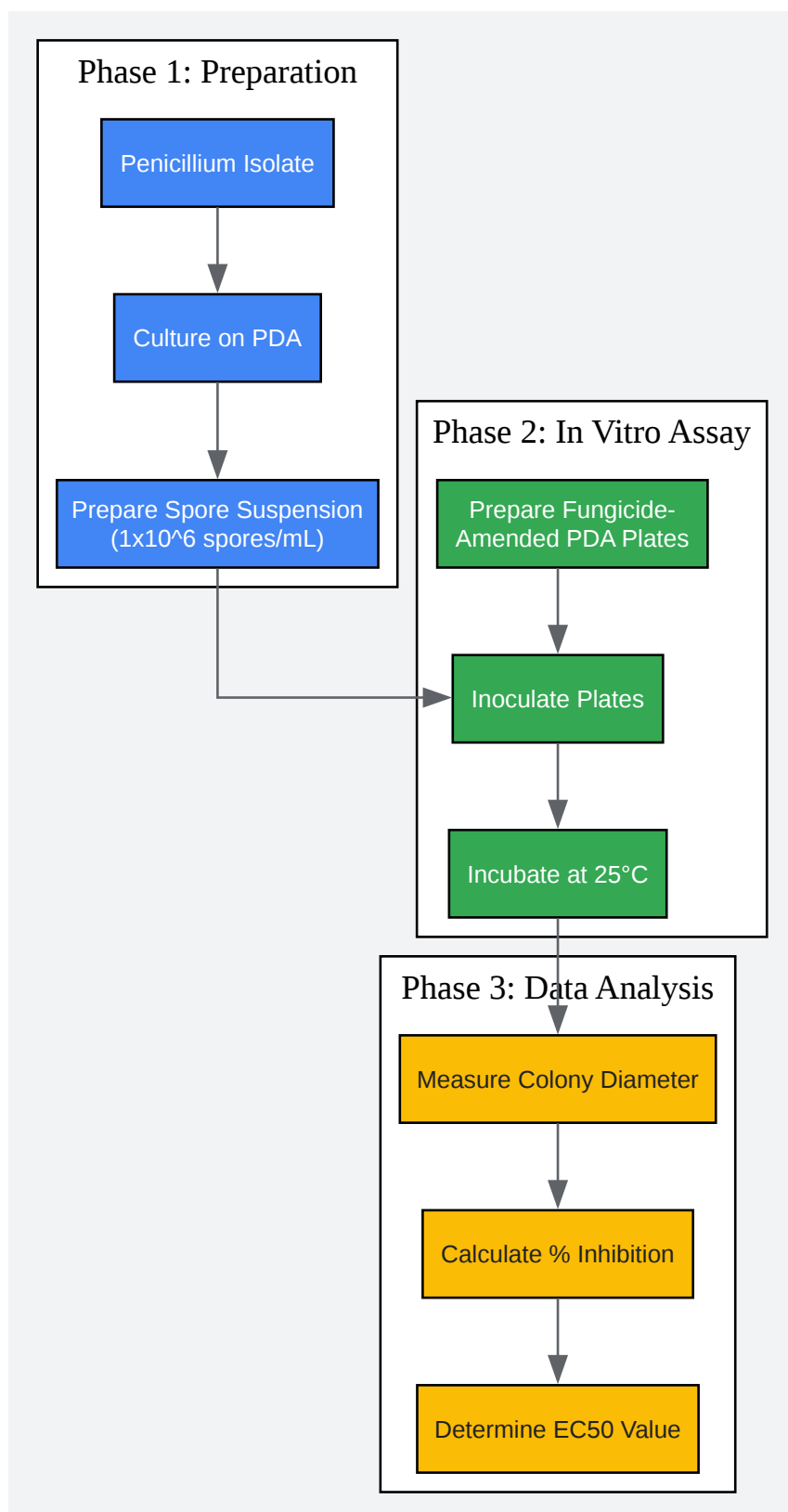
Methodology:

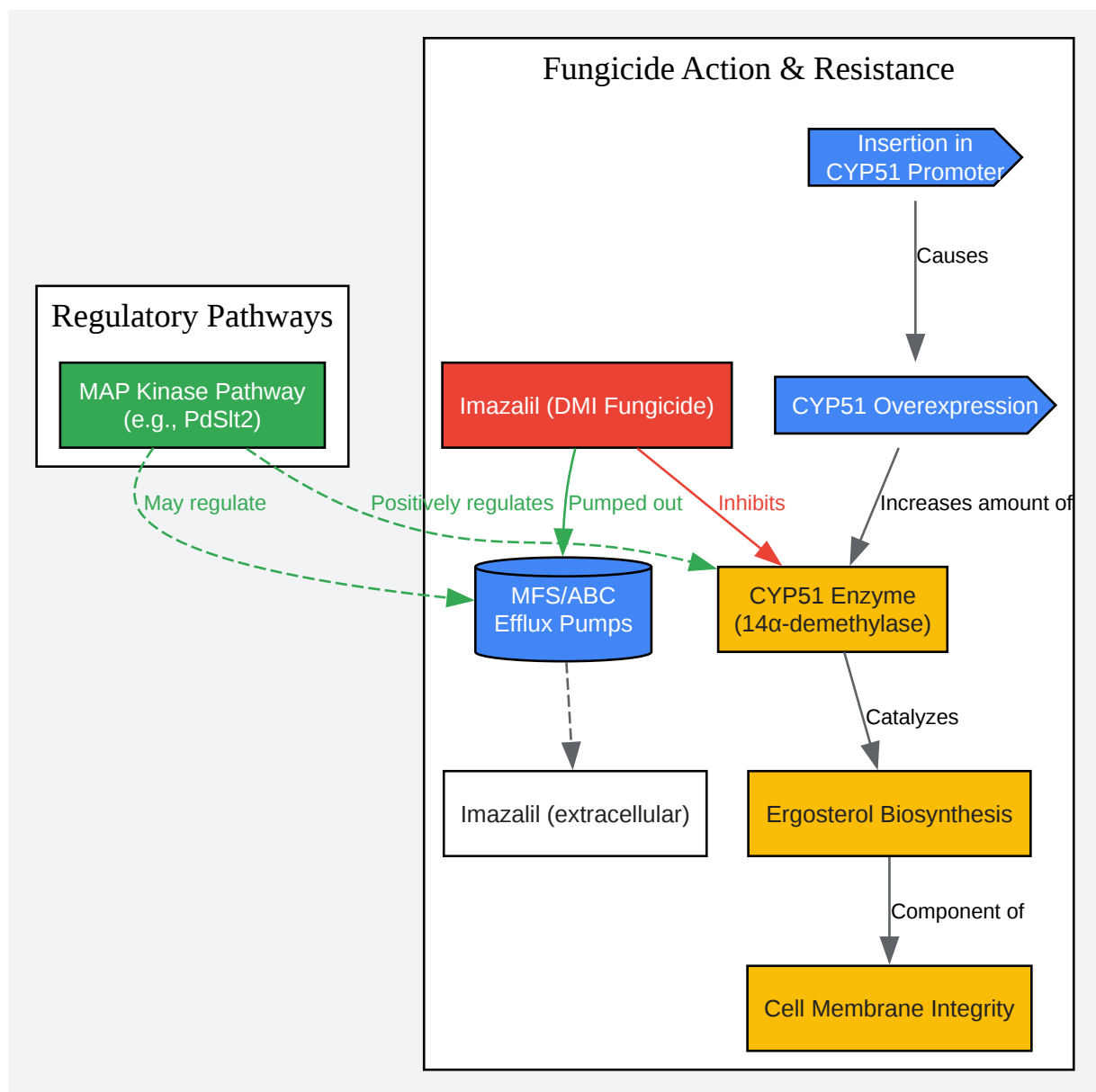
- DNA Extraction:

- Extract high-quality genomic DNA from the fungal mycelium using a commercial kit or a standard CTAB extraction protocol.
- PCR Amplification:
  - Prepare a PCR master mix containing the DNA template, forward and reverse primers for all target genotypes, Taq polymerase, dNTPs, and PCR buffer.
  - Use a published multiplex PCR protocol with validated primers for the different Cyp51 resistance groups.[\[2\]](#)
  - Perform PCR amplification in a thermocycler with an optimized program (denaturation, annealing, and extension steps and temperatures).
- Gel Electrophoresis:
  - Run the PCR products on a 1.5-2% agarose gel stained with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
  - Include a DNA ladder to determine the size of the amplicons.
- Genotype Determination:
  - Visualize the DNA bands under UV light.
  - Determine the resistance genotype based on the size of the amplified fragments, which will be specific to the R1, R2, or R3 insertions.

## Visualizations







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